molecular formula C16H16ClN3S B15108262 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol

5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol

Cat. No.: B15108262
M. Wt: 317.8 g/mol
InChI Key: PMKHVDDTVXGNPY-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Tert-butyl substituent at the 5-position, enhancing lipophilicity and steric bulk.
  • 2-Chlorophenyl group at the 3-position, influencing electronic properties and target binding.

This scaffold is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are recognized for their versatility in drug discovery, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates .

Properties

Molecular Formula

C16H16ClN3S

Molecular Weight

317.8 g/mol

IUPAC Name

5-tert-butyl-3-(2-chlorophenyl)-1H-pyrazolo[1,5-a]pyrimidine-7-thione

InChI

InChI=1S/C16H16ClN3S/c1-16(2,3)13-8-14(21)20-15(19-13)11(9-18-20)10-6-4-5-7-12(10)17/h4-9,18H,1-3H3

InChI Key

PMKHVDDTVXGNPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=S)N2C(=N1)C(=CN2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .

Chemical Reactions Analysis

5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The pyrazolo[1,5-a]pyrimidine core can interact with various binding sites, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution at the 3-Position: Chlorophenyl Isomers

The 2-chlorophenyl group in the target compound distinguishes it from analogs like 5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (). Key differences include:

  • Electronic Effects : The ortho-chloro substituent (2-position) may induce steric hindrance and alter π-π stacking compared to para-chloro (4-position) analogs.
  • Biological Activity : 4-Chlorophenyl derivatives (e.g., compound 77 in ) exhibit antitubercular activity by targeting cell wall biosynthesis, whereas 2-chlorophenyl analogs remain understudied in this context .
Table 1: Comparison of Chlorophenyl Substitution Effects
Position of Cl Example Compound Key Biological Activity Reference
2-Chloro Target compound Underexplored (potential kinase inhibition)
4-Chloro 5-tert-butyl-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine Antitubercular (cell wall targeting)

Substituents at the 7-Position: Thiol vs. Amine/OH

The thiol group at the 7-position differentiates the target compound from analogs like pyrazolo[1,5-a]pyrimidin-7-ols () and pyrazolo[1,5-a]pyrimidin-7-amines ():

  • Reactivity : Thiols can form disulfide bonds or covalent interactions with cysteine residues in proteins, unlike hydroxyl or amine groups.
Table 2: 7-Position Substituent Impact
7-Substituent Example Compound Activity Profile Reference
-SH Target compound Underexplored (potential kinase inhibition)
-OH Pyrazolo[1,5-a]pyrimidin-7-ols No anticancer activity (MDA-MB-231)
-NH2 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines Anti-mycobacterial (MIC ≤ 1 µM)

Role of the 5-Tert-butyl Group

The tert-butyl group at the 5-position is a common feature in pyrazolo[1,5-a]pyrimidines (e.g., ). Its effects include:

  • Steric Shielding : May protect the core scaffold from metabolic degradation, improving pharmacokinetics .

Biological Activity

5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the tert-butyl group enhances lipophilicity, while the 2-chlorophenyl moiety may influence its interactions with various biological targets. The thiol group at position 7 is critical for its biological activity, potentially participating in redox reactions and influencing enzyme interactions.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often act as inhibitors of various kinases and enzymes. Specifically, this compound has shown potential in:

  • Inhibiting Tropomyosin Receptor Kinases (Trks) : These kinases are implicated in several cancers. Inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Anti-inflammatory Activity : Certain derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play key roles in inflammatory processes.

Biological Activity Data

The following table summarizes the biological activities observed for 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol and related compounds:

Activity IC50 Value (μM) Target/Mechanism
Inhibition of Trk kinases0.126Cancer cell lines (e.g., MDA-MB-231)
COX-2 inhibition0.034 - 0.052Anti-inflammatory effects
Antiproliferative activity1.91 - 3.28Lung cancer cell lines (H1650, A549)
Induction of apoptosisN/AVia intrinsic apoptotic pathways

Case Studies

Case Study 1: Trk Inhibition in Cancer Models
In a preclinical model using MDA-MB-231 triple-negative breast cancer cells, treatment with a related pyrazolo[1,5-a]pyrimidine derivative resulted in significant tumor regression and reduced lung metastasis compared to control treatments. This highlights the potential of this class of compounds in oncology.

Case Study 2: Anti-inflammatory Effects
A derivative of this compound demonstrated selective inhibition of COX-2 with minimal side effects on gastric tissues, indicating its potential as a safer anti-inflammatory agent compared to traditional NSAIDs.

Q & A

Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via multi-step reactions, including cyclocondensation of aminopyrazoles with β-diketones or β-ketoesters. For the target compound, the tert-butyl and 2-chlorophenyl substituents require regioselective introduction. Key steps include:

  • Step 1: Condensation of 5-amino-3-(2-chlorophenyl)pyrazole with tert-butyl-substituted β-keto thioesters.
  • Step 2: Cyclization under acidic or basic conditions (e.g., using acetic acid or KOH/EtOH) to form the pyrimidine ring .
  • Step 3: Thiol functionalization at position 7 via nucleophilic substitution or oxidation-reduction sequences . Reaction monitoring via TLC and purification via column chromatography are critical for isolating intermediates .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR: Assign signals based on substituent effects; the tert-butyl group exhibits a singlet at ~1.3 ppm, while the 2-chlorophenyl moiety shows distinct aromatic splitting .
  • X-ray crystallography: Single-crystal analysis confirms the planarity of the pyrazolo[1,5-a]pyrimidine core and dihedral angles between substituents. For example, related compounds show a 15–25° angle between the pyrimidine ring and chlorophenyl group .
  • HRMS (ESI): Validate molecular weight (e.g., calculated vs. observed m/z for [M+H]+) with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during synthesis?

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote hydrolysis of the thiol group. Alternative solvents like THF or toluene with controlled moisture levels are preferred .
  • Temperature control: Cyclization steps often require reflux (80–110°C), but lower temperatures (40–60°C) reduce undesired dimerization or oxidation .
  • Catalysts: Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improve regioselectivity in cyclization .

Q. What computational approaches are effective for predicting the reactivity and stability of this compound?

  • DFT calculations: Model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) to predict regiochemistry in substitution reactions .
  • Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity studies. The thiol group may act as a hydrogen-bond donor or metal chelator .
  • Reaction path screening: Quantum chemical methods (e.g., IRC analysis) identify transition states and guide experimental optimization .

Q. How do structural modifications at position 7 (thiol group) impact biological activity?

  • Thiol oxidation: Conversion to disulfides or sulfonic acids alters solubility and redox activity. For example, sulfonic acid derivatives of similar pyrazolo[1,5-a]pyrimidines show enhanced enzyme inhibition .
  • Bioisosteric replacement: Substituting the thiol with methylthio (-SCH₃) or sulfonamide (-SO₂NH₂) groups modifies pharmacokinetics (e.g., logP, metabolic stability) .
  • Mechanistic studies: Use kinetic assays (e.g., IC₅₀ determination) to correlate thiol reactivity with inhibitory potency against targets like kinases or oxidoreductases .

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